molecular formula C16H14N2S B14255796 4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole CAS No. 365429-03-4

4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole

Cat. No.: B14255796
CAS No.: 365429-03-4
M. Wt: 266.4 g/mol
InChI Key: YFOTWMUPZQEHAQ-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a thiazole ring substituted with a 3-methylphenyl group and a 2-methyl-4-pyridyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

Example Reaction:

    Reactants: 3-methylphenyl thioamide and 2-methyl-4-pyridyl haloketone

    Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Dihydrothiazoles

    Substitution: Halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development, particularly in the design of molecules with antimicrobial or anticancer properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-5-(2-pyridyl)-1,3-thiazole
  • 4-(4-Methylphenyl)-5-(2-pyridyl)-1,3-thiazole
  • 4-(3-Methylphenyl)-5-(3-pyridyl)-1,3-thiazole

Uniqueness

4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole is unique due to the specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of both a methylphenyl and a methylpyridyl group can affect its electronic properties and steric interactions, making it distinct from other thiazole derivatives.

Properties

CAS No.

365429-03-4

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazole

InChI

InChI=1S/C16H14N2S/c1-11-4-3-5-13(8-11)15-16(19-10-18-15)14-6-7-17-12(2)9-14/h3-10H,1-2H3

InChI Key

YFOTWMUPZQEHAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC=N2)C3=CC(=NC=C3)C

Origin of Product

United States

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